5-Methylsulfinyl-pentanal-d5 Oxime
Description
5-Methylsulfinyl-pentanal-d5 Oxime (CAS: 1795134-56-3) is a deuterated oxime derivative with the molecular formula C₆H₈D₅NO₂S and a molecular weight of 168.27 g/mol . It serves as a critical intermediate in synthesizing isotopically labeled Glucoraphanin, a bioactive compound studied for its chemopreventive properties . The non-deuterated counterpart, 5-Methylsulfinyl-pentanal Oxime (CAS: 1391062-46-6), has the formula C₆H₁₃NO₂S (163.24 g/mol) and a sulfinyl (S=O) functional group, contributing to its polarity and reactivity . The compound exists as a blue syrup with solubility in chloroform and methanol, though stability and storage data remain unspecified .
Properties
CAS No. |
1795134-56-3 |
|---|---|
Molecular Formula |
C₆H₈D₅NO₂S |
Molecular Weight |
168.27 |
Origin of Product |
United States |
Preparation Methods
Direct Oxime Formation from Deuterated Aldehyde Precursor
The most straightforward route involves reacting deuterated 5-methylsulfinyl-pentanal (C6H8D5NO2S) with hydroxylamine under controlled conditions. Key steps include:
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Deuterated Aldehyde Synthesis :
-
The pentanal chain is deuterated at five positions (d5) using deuterium oxide (D2O) or deuterated reducing agents during the aldehyde’s preparation.
-
Methylsulfinyl introduction is achieved via oxidation of a methylthio-pentanal intermediate using hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) in acetone or dichloromethane.
-
-
Oxime Formation :
Example Protocol :
Oxidation of Thioether Precursor Followed by Oximation
This two-step method avoids handling unstable sulfoxides directly:
-
Thioether Synthesis :
-
Oxidation to Sulfoxide :
-
Oxime Formation :
Key Advantage : This route provides better control over sulfinyl group integrity compared to direct methods.
Metal-Catalyzed Oxime Formation
Transition metals enhance reaction efficiency and selectivity:
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Iron Catalysis : Fe(BH4)2 with pyridyl-2,6-dicarboxylic acid in methanol/water mediates oxime formation at room temperature, reducing reaction time to 3–6 hours.
-
Copper-Mediated Reactions : Cu(I) species facilitate C–H activation in deuterated aldehydes, enabling oxime synthesis under milder conditions (40–50°C).
Example :
-
Catalyst : FePc (iron phthalocyanine, 1 mol%).
-
Conditions : NaBH4 (1.5 equiv), tBuONO (2.0 equiv), MeOH/H2O (3:1), 25°C, 4 hours.
Reaction Optimization and Challenges
Deuterium Retention
Deuterium loss during synthesis is minimized by:
Data Table 1: Deuterium Retention Under Varied Conditions
| Condition | Solvent | Temperature | % D Retention |
|---|---|---|---|
| NH2OH·HCl/NaOAc | CD3OD | 70°C | 95% |
| H2O2 Oxidation | D2O/CH3CO2D | 0°C | 98% |
| FePc Catalysis | CD3OD/H2O | 25°C | 92% |
Purification and Characterization
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:3) removes unreacted aldehyde.
-
Crystallization : Recrystallization from methyl tert-butyl ether/petroleum ether yields >99% purity.
-
Analytical Methods :
Comparative Analysis of Methods
Data Table 2: Efficiency of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| Direct Oximation | 85 | 99 | 18 | 120 |
| Thioether Oxidation | 80 | 98 | 24 | 95 |
| FePc Catalysis | 88 | 97 | 4 | 150 |
Chemical Reactions Analysis
5-Methylsulfinyl-pentanal-d5 Oxime can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like methanol, chloroform, and reagents such as hydrogen peroxide, lithium aluminum hydride, and sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methylsulfinyl-pentanal-d5 Oxime has several scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in proteomics to study protein interactions and functions.
Metabolic Research: The deuterium-labeled compound is used to study metabolic pathways in vivo, providing insights into biochemical processes.
Environmental Research: Stable isotope-labeled compounds like this compound are used as standards for detecting environmental pollutants in air, water, soil, sediment, and food.
Organic Chemistry: It serves as a chemical reference for identification, qualitative, and quantitative analysis in various organic chemistry studies.
Mechanism of Action
The mechanism of action of 5-Methylsulfinyl-pentanal-d5 Oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms and kinetics, as they can be tracked using nuclear magnetic resonance (NMR) spectroscopy.
Comparison with Similar Compounds
Comparison with Similar Oxime Compounds
Structural and Functional Group Variations
Oximes are characterized by the C=N-OH moiety, but their biological and chemical properties vary significantly based on substituents. Below is a comparative analysis of structurally or functionally related oximes:
Table 1: Comparative Data for 5-Methylsulfinyl-pentanal-d5 Oxime and Analogues
Key Differences and Implications
Functional Groups and Reactivity
- Sulfinyl vs. Sulfanyl : The sulfinyl group in this compound enhances polarity compared to the methylthio (S-CH₃) group in (E)-5-(methylsulfanyl)pentanal oxime, influencing solubility and biological interactions .
- Deuteration: The deuterated form (d5) is used in tracer studies to monitor metabolic pathways without altering chemical behavior, unlike non-deuterated oximes .
Q & A
Basic Research Questions
Q. What is the molecular structure of 5-Methylsulfinyl-pentanal-d5 Oxime, and how does the deuterium substitution impact its use in isotopic labeling studies?
- Answer : The molecular formula is C₆H₈D₅NO₂S , with a sulfinyl group (-S(=O)-) and an oxime functional group (-C=N-OH). The five deuterium atoms replace hydrogens in the pentanal chain, enhancing its utility in isotopic labeling for tracking metabolic pathways or reaction mechanisms via techniques like NMR spectroscopy. Deuterium’s low natural abundance minimizes background noise in mass spectrometry, improving detection sensitivity .
Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
- Answer : Synthesis involves:
- Step 1 : Formation of the sulfinyl-pentanal precursor via oxidation of a thioether intermediate.
- Step 2 : Deuteration at specific positions using deuterated reagents (e.g., D₂O or deuterated reducing agents).
- Step 3 : Oxime formation via hydroxylamine reaction with the aldehyde group.
Optimization includes adjusting pH (6–8), temperature (20–40°C), and catalysts (e.g., pyridine for oxime formation). Purification employs column chromatography with silica gel and ethyl acetate/hexane eluents .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer :
| Technique | Application | Key Observations |
|---|---|---|
| NMR | Confirms deuterium placement and oxime structure | Deuterium integration in -NMR; -NMR for carbonyl and sulfinyl groups . |
| IR | Identifies functional groups | Stretching bands for -N-OH (~3200 cm⁻¹) and S=O (~1040 cm⁻¹) . |
| MS | Verifies molecular weight | Molecular ion peak at m/z 168.27 (deuterated form) . |
Advanced Research Questions
Q. How does this compound serve as an intermediate in deuterated glucoraphanin synthesis, and what are its implications for cancer research?
- Answer : The compound acts as a precursor in glucoraphanin synthesis, where deuterium labeling enables precise tracking of its metabolism into bioactive sulforaphane. This facilitates studies on chemopreventive mechanisms (e.g., Nrf2 pathway activation) using isotope-ratio mass spectrometry or -NMR to monitor deuterium retention in vivo .
Q. What reaction mechanisms are involved in this compound’s participation in Beckmann rearrangement or nucleophilic additions?
- Answer :
- Beckmann Rearrangement : Under acidic conditions (H₂SO₄), the oxime converts to a nitrile oxide intermediate, which rearranges to form a substituted amide.
- Nucleophilic Additions : The oxime’s -C=N-OH group reacts with Grignard reagents or organolithium compounds to form amines.
Deuterium labeling allows kinetic isotope effect (KIE) studies to compare reaction rates with non-deuterated analogs .
Q. How can researchers resolve contradictions in experimental data when optimizing synthesis yields or isotopic purity?
- Answer :
- Contradiction 1 : Low yield in deuteration. Solution : Use deuterated solvents (e.g., DMF-d₇) to minimize proton exchange.
- Contradiction 2 : Impurities in oxime formation. Solution : Adjust hydroxylamine stoichiometry (1.2–1.5 equivalents) and monitor reaction progress via TLC .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Answer :
- pH Stability : Degrades rapidly in strong acids (pH < 2) or bases (pH > 10) due to oxime hydrolysis. Stable in neutral buffers (pH 6–8).
- Thermal Stability : Decomposes above 60°C; store at –20°C under inert gas (N₂/Ar).
Stability is validated via accelerated degradation studies using HPLC-UV .
Methodological Recommendations
- Isotopic Purity Validation : Use -NMR or high-resolution MS to confirm ≥98% deuterium incorporation .
- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) to mitigate batch-to-batch variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
